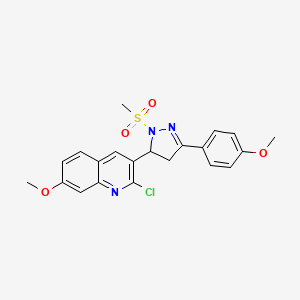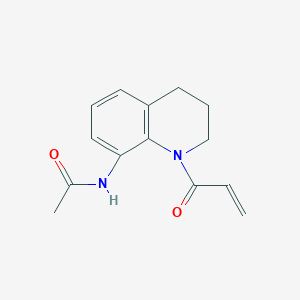
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide, also known as PDQ-8, is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. PDQ-8 belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation and oxidative stress, and enhance the immune system. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has several advantages for lab experiments, including its low toxicity profile, ease of synthesis, and potential applications in various fields of medicine. However, there are also limitations to its use, such as the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide research, including further studies to elucidate its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide also has potential applications in the field of drug delivery, as it has been shown to exhibit enhanced uptake by cancer cells. Further studies are needed to explore its potential as a drug delivery agent.
In conclusion, N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide is a novel compound that has gained attention in scientific research due to its potential applications in the field of medicine. Its anticancer, anti-inflammatory, antiviral, and antioxidant properties make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to fully understand its mechanism of action and potential side effects, as well as to optimize its synthesis method and explore its potential as a drug delivery agent.
Métodos De Síntesis
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide can be synthesized using various methods, such as the Pictet-Spengler reaction, Friedlander synthesis, and Mannich reaction. The most common method of synthesis involves the condensation reaction of 8-aminoquinoline and ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with acetic acid and propionic anhydride to obtain N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide has also been shown to possess anti-inflammatory, antiviral, and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
N-(1-prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-13(18)16-9-5-7-11-6-4-8-12(14(11)16)15-10(2)17/h3-4,6,8H,1,5,7,9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHAPJQCVMWKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N(CCC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Prop-2-enoyl-3,4-dihydro-2H-quinolin-8-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

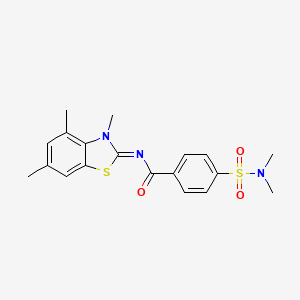
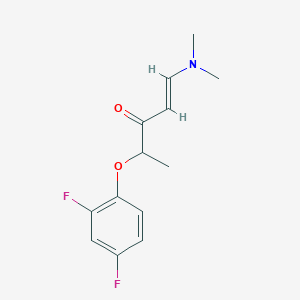
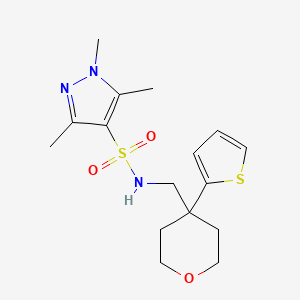
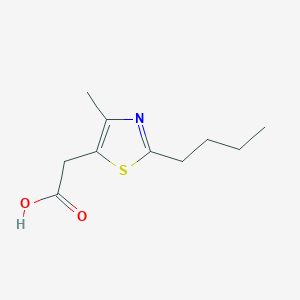
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2978881.png)
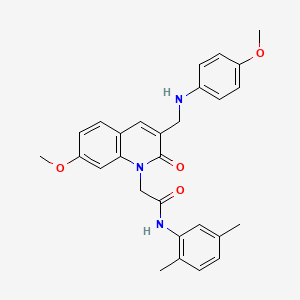
![8-(4-fluorophenyl)-N-(3-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2978885.png)

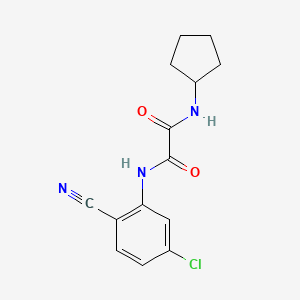
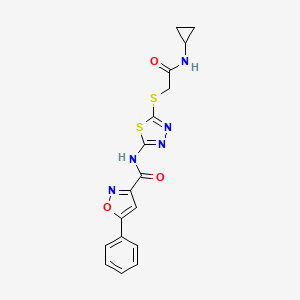
![5-Chloro-8-[[5-(difluoromethylsulfanyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]methoxy]quinoline](/img/structure/B2978894.png)
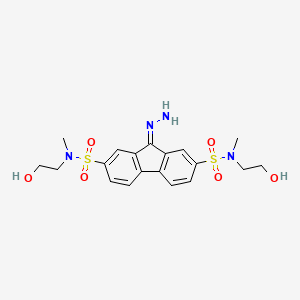
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-nitrophenyl)-2-oxoacetamide](/img/structure/B2978897.png)
